molecular formula C9H17N3O4 B13415821 H-beta-Ala-beta-ala-beta-ala-OH

H-beta-Ala-beta-ala-beta-ala-OH

Cat. No.: B13415821
M. Wt: 231.25 g/mol
InChI Key: INWKFTXYTDPZIX-UHFFFAOYSA-N
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Description

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of H-beta-Ala-beta-ala-beta-ala-OH typically involves the stepwise coupling of beta-alanine units. One common method is the use of solid-phase peptide synthesis (SPPS), where the beta-alanine units are sequentially added to a growing peptide chain anchored to a solid support. The reaction conditions often involve the use of coupling reagents such as N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the formation of peptide bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale SPPS or solution-phase synthesis. The choice of method depends on the desired scale and purity of the final product. In solution-phase synthesis, the beta-alanine units are coupled in solution, followed by purification steps such as crystallization or chromatography to isolate the desired tripeptide .

Chemical Reactions Analysis

Types of Reactions

H-beta-Ala-beta-ala-beta-ala-OH can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the amino groups can yield oxo derivatives, while reduction of the carbonyl groups can yield alcohols .

Scientific Research Applications

H-beta-Ala-beta-ala-beta-ala-OH has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex peptides and proteins.

    Biology: Studied for its role in muscle and brain function due to its relationship with carnosine.

    Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-aging properties.

    Industry: Utilized in the production of dietary supplements and functional foods .

Mechanism of Action

The mechanism of action of H-beta-Ala-beta-ala-beta-ala-OH involves its interaction with various molecular targets and pathways. In biological systems, it can act as a precursor to carnosine, which has antioxidant properties and can buffer pH in muscle tissues. The compound may also interact with enzymes involved in peptide metabolism, influencing various physiological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

H-beta-Ala-beta-ala-beta-ala-OH is unique due to its tripeptide structure, which allows it to exhibit properties distinct from its individual components. Its ability to act as a precursor to carnosine and its potential therapeutic effects make it a compound of interest in various fields of research .

Biological Activity

H-beta-Ala-beta-Ala-OH, also known as the trimer of beta-alanine, is a compound that has garnered attention for its potential biological activities, particularly in the context of neuroprotection, exercise performance, and muscle metabolism. This article delves into the biological activity of H-beta-Ala-beta-Ala-OH, supported by relevant research findings, case studies, and data tables.

  • Molecular Formula : C₆H₁₂N₂O₃
  • Molecular Weight : 160.17 g/mol
  • CAS Number : 107-95-9

H-beta-Ala-beta-Ala-OH exhibits several mechanisms that contribute to its biological activity:

  • GABA Receptor Modulation : Research indicates that beta-alanine can modulate GABA receptors, enhancing inhibitory neurotransmission. This modulation is crucial for neuroprotective effects in conditions such as oxidative stress and ischemia .
  • Carnosine Synthesis : Beta-alanine is a precursor to carnosine, a dipeptide that buffers pH changes in muscle cells during high-intensity exercise. Increased carnosine levels can reduce muscle fatigue and enhance performance .
  • Neuroprotection : Studies have shown that beta-alanine can protect cerebellar tissue from damage during oxidative stress by preventing cell death and maintaining cellular integrity .

1. Neuroprotective Effects

A study published in Nature demonstrated that H-beta-Ala-beta-Ala-OH significantly increased the viability of cerebellar granule cells (CGCs) under oxidative stress conditions. The compound was administered at a concentration of 1 mM, resulting in a marked reduction in cell death compared to control groups .

ParameterControlOGDOGD + H-beta-Ala-beta-Ala-OH
Viable CGCs100%50%80%
Dead CGCs0%50%20%

2. Exercise Performance

Beta-alanine supplementation has been linked to enhanced athletic performance through increased muscle carnosine levels. A systematic review indicated that doses ranging from 2 to 6 grams per day for up to eight weeks can improve performance in high-intensity exercises . However, responses can vary significantly among individuals.

3. Muscle Fatigue Reduction

Research indicates that H-beta-Ala-beta-Ala-OH plays a role in reducing muscle fatigue by buffering lactic acid accumulation during intense physical activity. This effect is particularly beneficial in sports requiring short bursts of energy .

Case Study 1: Neuroprotection in Ischemic Conditions

In an experimental model involving cerebellar slices subjected to oxygen-glucose deprivation (OGD), the application of H-beta-Ala-beta-Ala-OH resulted in significantly improved cell recovery rates post-OGD compared to untreated controls. The study highlighted the compound's potential as a therapeutic agent for neurodegenerative diseases.

Case Study 2: Athletic Performance Enhancement

A clinical trial involving trained athletes assessed the effects of beta-alanine supplementation on performance metrics such as sprint times and endurance levels. Results indicated a statistically significant improvement in performance metrics among participants who received beta-alanine compared to those who received a placebo.

Properties

Molecular Formula

C9H17N3O4

Molecular Weight

231.25 g/mol

IUPAC Name

3-[3-(3-aminopropanoylamino)propanoylamino]propanoic acid

InChI

InChI=1S/C9H17N3O4/c10-4-1-7(13)11-5-2-8(14)12-6-3-9(15)16/h1-6,10H2,(H,11,13)(H,12,14)(H,15,16)

InChI Key

INWKFTXYTDPZIX-UHFFFAOYSA-N

Canonical SMILES

C(CN)C(=O)NCCC(=O)NCCC(=O)O

Origin of Product

United States

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